6-Chloro-1-[(4-methoxyphenyl)methyl]-2,4(1h,3h)-pyrimidinedione
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Overview
Description
6-Chloro-1-[(4-methoxyphenyl)methyl]-2,4(1H,3H)-pyrimidinedione is a chemical compound with the molecular formula C13H13ClN2O3 and a molecular weight of 280.71 g/mol . This compound is characterized by the presence of a chloro group, a methoxyphenyl group, and a pyrimidinedione core structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-[(4-methoxyphenyl)methyl]-2,4(1H,3H)-pyrimidinedione typically involves the reaction of 4-methoxybenzyl chloride with 6-chlorouracil under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-[(4-methoxyphenyl)methyl]-2,4(1H,3H)-pyrimidinedione undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidinedione derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .
Scientific Research Applications
6-Chloro-1-[(4-methoxyphenyl)methyl]-2,4(1H,3H)-pyrimidinedione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 6-Chloro-1-[(4-methoxyphenyl)methyl]-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-1-[(4-methoxyphenyl)methyl]-3-methyl-2,4(1H,3H)-pyrimidinedione
- 6-Chloro-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 6-Chloro-1-(4-methoxyphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride
Uniqueness
6-Chloro-1-[(4-methoxyphenyl)methyl]-2,4(1H,3H)-pyrimidinedione is unique due to its specific structural features, such as the presence of both chloro and methoxyphenyl groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C12H11ClN2O3 |
---|---|
Molecular Weight |
266.68 g/mol |
IUPAC Name |
6-chloro-1-[(4-methoxyphenyl)methyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H11ClN2O3/c1-18-9-4-2-8(3-5-9)7-15-10(13)6-11(16)14-12(15)17/h2-6H,7H2,1H3,(H,14,16,17) |
InChI Key |
JCVDDKHUCOLSKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=CC(=O)NC2=O)Cl |
Origin of Product |
United States |
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